molecular formula C21H21NO6 B1390412 Fmoc-alpha-methyl-DL-glutamic acid CAS No. 1219372-49-2

Fmoc-alpha-methyl-DL-glutamic acid

Cat. No.: B1390412
CAS No.: 1219372-49-2
M. Wt: 383.4 g/mol
InChI Key: YORGKHGDLMQZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-methyl-DL-glutamic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-alpha-methyl-DL-glutamic acid is primarily used as a protecting group in peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The mode of action of this compound involves its interaction with the amino groups of amino acids. It forms a protective layer around these groups, preventing them from reacting with other compounds during the peptide synthesis process . This protection is temporary and can be removed under specific conditions, allowing the amino groups to participate in peptide bond formation .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amino groups of amino acids, allowing for the controlled formation of peptide bonds. This process is essential for the synthesis of peptides of significant size and complexity .

Pharmacokinetics

Its role in peptide synthesis suggests that it would have a significant impact on the bioavailability of the resulting peptides .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amino groups of amino acids, it allows for the controlled formation of peptide bonds, leading to the creation of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of certain bases can remove the Fmoc group, allowing the amino groups to participate in peptide bond formation . Additionally, the stability of this compound can be affected by factors such as temperature and pH .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORGKHGDLMQZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.